

# HSD17B13 Enzyme Kinetics and Inhibition: A Technical Guide

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## Compound of Interest

Compound Name: *Hsd17B13-IN-66*

Cat. No.: *B12363218*

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## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and has garnered significant attention as a therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.[5] This technical guide provides a comprehensive overview of the enzyme kinetics, known inhibitors, and relevant experimental protocols for HSD17B13.

## Enzyme Kinetics

HSD17B13 catalyzes the NAD<sup>+</sup>-dependent oxidation of several substrates, including steroids, retinoids, and bioactive lipids.[1][2] The enzymatic activity is crucial for its role in liver pathophysiology.

## Substrates and Products

HSD17B13 has been shown to metabolize a range of endogenous compounds. The primary substrates and their corresponding products are summarized below:

Substrate	Product
17 $\beta$ -estradiol	Estrone
All-trans-retinol	All-trans-retinal
Leukotriene B4	12-oxo-Leukotriene B4

## Kinetic Parameters

Detailed kinetic parameters for all substrates of HSD17B13 are not exhaustively characterized in publicly available literature. However, kinetic constants for 17 $\beta$ -estradiol have been reported.

Substrate	Km	Vmax	kcat	kcat/Km
17 $\beta$ -estradiol	6.08 $\mu$ M	0.94 nmol/min/mg	-	-
All-trans-retinol	Not Reported	Not Reported	Not Reported	Not Reported
Leukotriene B4	Not Reported	Not Reported	Not Reported	Not Reported

Note: kcat and kcat/Km values are not currently available in the reviewed literature.

## HSD17B13 Inhibition

The development of small molecule inhibitors targeting HSD17B13 is an active area of research for the treatment of liver diseases. Several potent inhibitors have been identified and characterized.

## Known Inhibitors

A summary of selected HSD17B13 inhibitors with their reported potencies is provided below.

Inhibitor	Target	IC50	Ki	Mechanism of Action
BI-3231	Human HSD17B13	1 nM	0.7 nM	Uncompetitive (with respect to NAD <sup>+</sup> )
Mouse HSD17B13	13 nM	-		
EP-036332	Human HSD17B13	14 nM	Not Reported	Not Reported
Mouse HSD17B13	2.5 nM	Not Reported		
EP-040081	Human HSD17B13	79 nM	Not Reported	Not Reported
Mouse HSD17B13	74 nM	Not Reported		
HSD17B13-IN-23	Human HSD17B13	< 0.1 $\mu$ M (estradiol as substrate)	Not Reported	Not Reported
< 1 $\mu$ M (Leukotriene B4 as substrate)				
HSD17B13-IN-31	Human HSD17B13	< 0.1 $\mu$ M (estradiol as substrate)	Not Reported	Not Reported
< 1 $\mu$ M (Leukotriene B4 as substrate)				

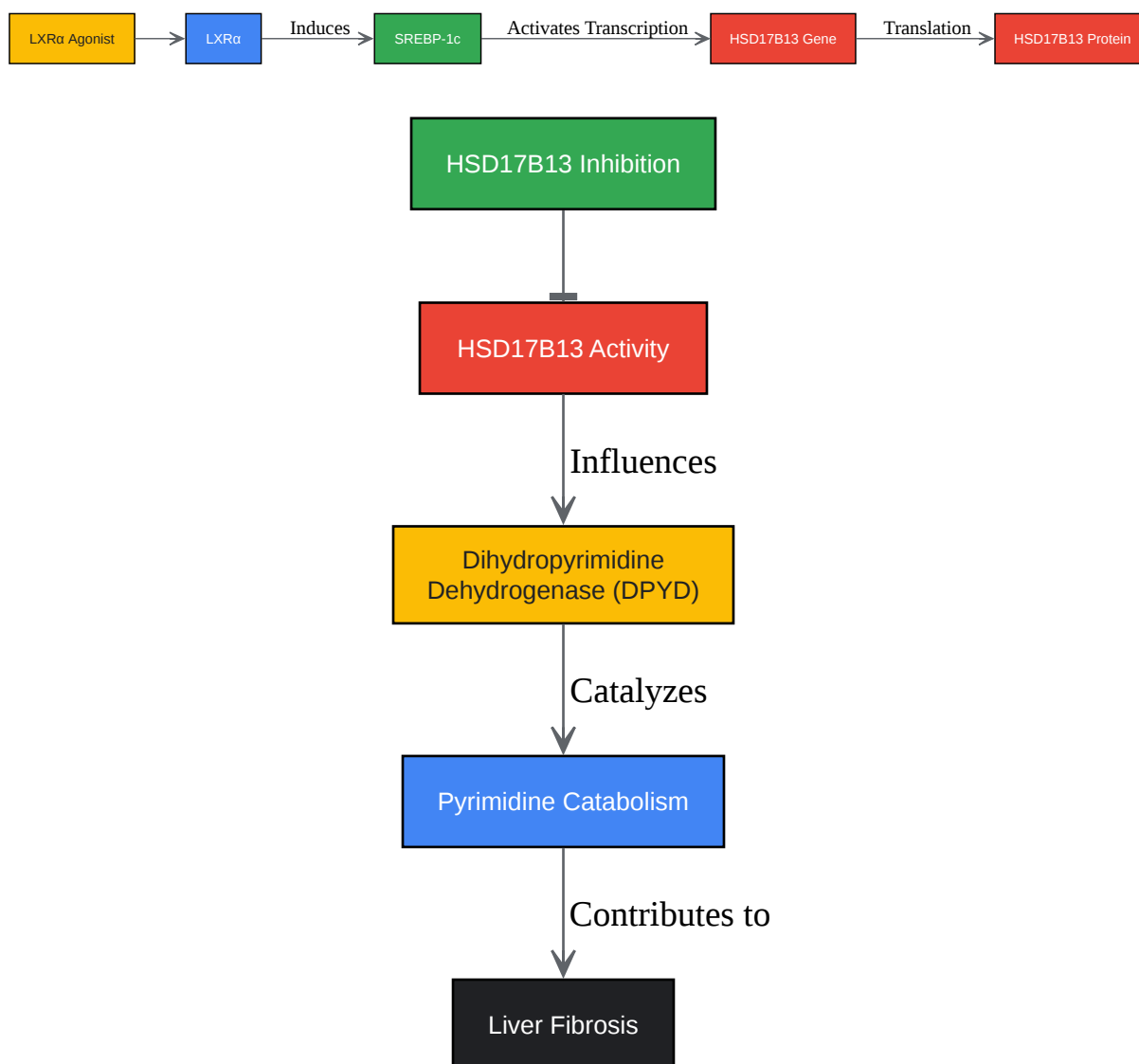
Note: The mechanism of inhibition for several compounds has not been publicly disclosed.

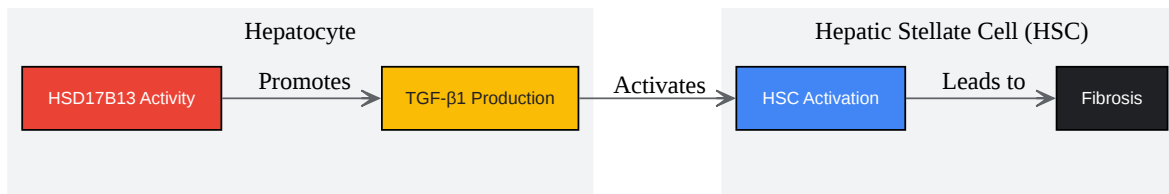
## Signaling Pathways Involving HSD17B13

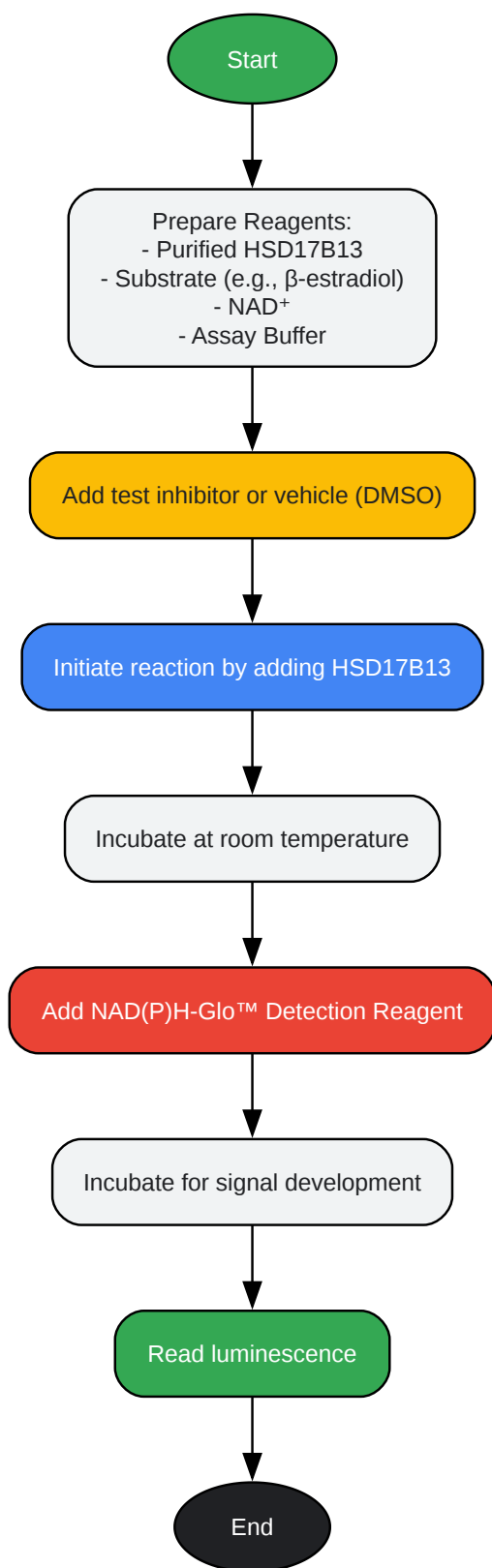
HSD17B13 is implicated in several key signaling pathways within the liver, contributing to lipid metabolism and the progression of liver fibrosis.

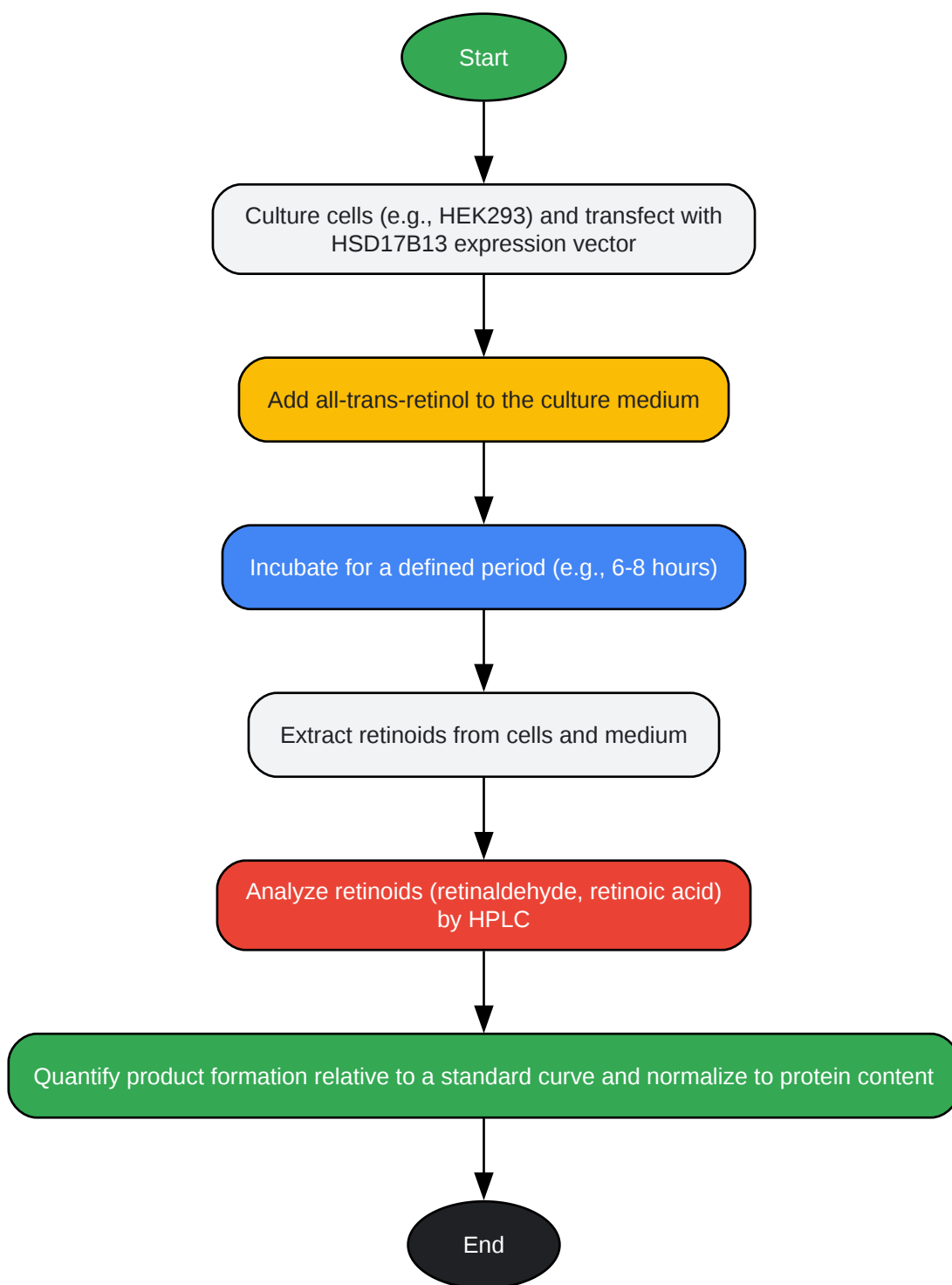
## LXR $\alpha$ /SREBP-1c Signaling Pathway

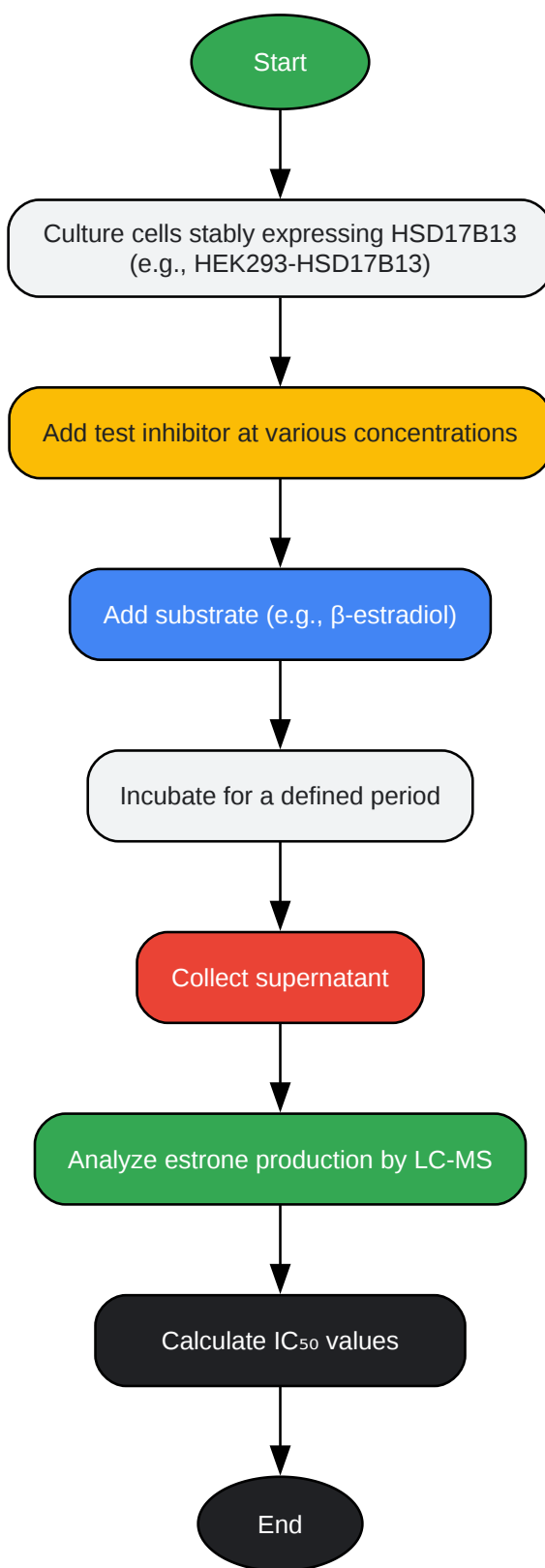
The expression of HSD17B13 is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).<sup>[5]</sup> This pathway is central to the control of lipogenesis.











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